An In-depth Technical Guide to 2-(Trifluoromethoxy)benzoyl Chloride
An In-depth Technical Guide to 2-(Trifluoromethoxy)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 162046-61-9
Core Concepts
2-(Trifluoromethoxy)benzoyl chloride is a specialty chemical reagent valued for its role as a building block in the synthesis of complex organic molecules. Its structure, featuring a trifluoromethoxy group at the ortho position of the benzoyl chloride, imparts unique electronic properties that are highly sought after in the fields of pharmaceutical and agrochemical development. The strong electron-withdrawing nature of the trifluoromethoxy group enhances the reactivity of the acyl chloride, making it a potent acylating agent for a variety of nucleophiles. This heightened reactivity, combined with the lipophilic character of the trifluoromethoxy moiety, allows for the introduction of this key functional group into target molecules, potentially improving their metabolic stability, bioavailability, and overall efficacy.
Chemical and Physical Properties
A summary of the key quantitative data for 2-(Trifluoromethoxy)benzoyl Chloride is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 162046-61-9 | [1] |
| Molecular Formula | C₈H₄ClF₃O₂ | [1] |
| Molecular Weight | 224.57 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/powder | |
| Boiling Point | Not explicitly available | |
| Density | Not explicitly available |
Synthesis and Experimental Protocols
Synthesis of 2-(Trifluoromethoxy)benzoic Acid (Precursor)
The synthesis of the precursor carboxylic acid is a critical first step. A common method for introducing the trifluoromethoxy group at the ortho position is not detailed in the provided search results. However, general methods for the synthesis of trifluoromethoxy-substituted aromatics often involve the reaction of a corresponding phenol with a trifluoromethylating agent or the transformation of a trifluoromethylthio group.
Conversion to 2-(Trifluoromethoxy)benzoyl Chloride
General Experimental Protocol (Adapted from related syntheses):
This protocol is based on the common laboratory practice of converting carboxylic acids to acyl chlorides using thionyl chloride or oxalyl chloride.
Materials:
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2-(Trifluoromethoxy)benzoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
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N,N-Dimethylformamide (DMF) (catalytic amount)
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Rotary evaporator
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Schlenk line or inert atmosphere setup
Procedure:
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To a solution of 2-(Trifluoromethoxy)benzoic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of oxalyl chloride (typically 1.5-2.0 equivalents).
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Add a catalytic amount of DMF (a few drops).
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Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and CO).
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Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
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The resulting crude 2-(Trifluoromethoxy)benzoyl Chloride can be used directly in the next step or purified by vacuum distillation.
Caption: A logical workflow for the synthesis of 2-(Trifluoromethoxy)benzoyl Chloride.
Reactivity and Applications in Drug Development
2-(Trifluoromethoxy)benzoyl chloride is a highly reactive acylating agent due to the electron-withdrawing effect of the trifluoromethoxy group, which increases the electrophilicity of the carbonyl carbon. This makes it an excellent reagent for reactions with a wide range of nucleophiles.
Reactions with Nucleophiles
Reaction with Amines: The reaction with primary and secondary amines readily forms the corresponding N-substituted amides. These reactions are typically fast and high-yielding, making this reagent a valuable tool for creating diverse amide libraries for drug screening.
Reaction with Alcohols: In the presence of a base, 2-(Trifluoromethoxy)benzoyl chloride reacts with alcohols to form esters. This is a common strategy for modifying the properties of drug candidates containing hydroxyl groups.
Reaction with other Nucleophiles: The compound is also expected to react with other nucleophiles such as thiols and organometallic reagents, providing access to a broad range of derivatives.
Role in Drug Discovery and Agrochemicals
The trifluoromethoxy group is a privileged moiety in medicinal chemistry and agrochemical design. Its incorporation into molecules can lead to:
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Enhanced Metabolic Stability: The C-F bonds are strong and resistant to metabolic degradation, which can increase the half-life of a drug.
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Increased Lipophilicity: The trifluoromethoxy group can improve the ability of a molecule to cross cell membranes.
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Modulation of pKa: The electron-withdrawing nature of the group can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding.
While specific examples of drugs or agrochemicals synthesized directly from 2-(Trifluoromethoxy)benzoyl Chloride are not detailed in the provided search results, its utility as a building block for introducing the 2-trifluoromethoxybenzoyl fragment is clear. This fragment is found in a variety of biologically active molecules.
Caption: A diagram illustrating the key reactions of 2-(Trifluoromethoxy)benzoyl Chloride with various nucleophiles.
Spectroscopic Data
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¹H NMR: A complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the four protons on the benzene ring.
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¹³C NMR: A signal for the carbonyl carbon around 165-170 ppm. Signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: A singlet for the three fluorine atoms of the trifluoromethoxy group.
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IR Spectroscopy: A strong absorption band for the C=O stretch of the acyl chloride, typically in the range of 1770-1810 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (224.57 g/mol ), along with characteristic fragmentation patterns.
Safety and Handling
2-(Trifluoromethoxy)benzoyl Chloride is expected to be a reactive and potentially hazardous compound. As an acyl chloride, it is likely to be corrosive and lachrymatory. It will react with water and other protic solvents, releasing hydrochloric acid. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It should be stored under an inert atmosphere and away from moisture.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. Always consult the SDS for the most up-to-date safety information before handling this compound.

